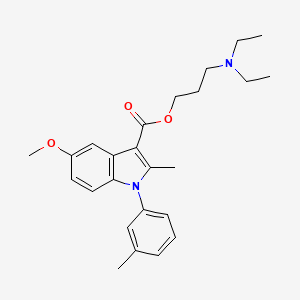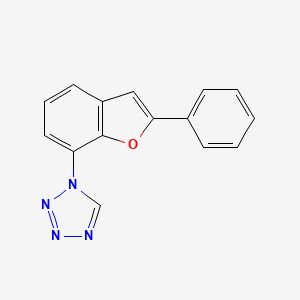![molecular formula C18H15FN6O2S B11488265 2-(4-fluoro-10-oxo-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-8-yl)-N-(5-methyl-1H-pyrazol-3-yl)acetamide](/img/structure/B11488265.png)
2-(4-fluoro-10-oxo-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-8-yl)-N-(5-methyl-1H-pyrazol-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-fluoro-10-oxo-14-thia-8,11,16-triazatetracyclo[77002,7011,15]hexadeca-1(9),2(7),3,5,15-pentaen-8-yl)-N-(5-methyl-1H-pyrazol-3-yl)acetamide is a complex organic compound with a unique structure that includes multiple rings and functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluoro-10-oxo-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-8-yl)-N-(5-methyl-1H-pyrazol-3-yl)acetamide typically involves multiple steps, including the formation of the core tetracyclic structure, introduction of the fluoro and thia groups, and final acylation with the pyrazolyl acetamide moiety. Each step requires specific reagents and conditions, such as:
Formation of the Core Structure: This step may involve cyclization reactions using appropriate starting materials and catalysts.
Introduction of Functional Groups: Fluorination and thiolation reactions are carried out using reagents like fluorine gas or sulfur-containing compounds.
Acylation: The final step involves the reaction of the intermediate with 5-methyl-1H-pyrazol-3-yl acetic acid under conditions that promote acylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-fluoro-10-oxo-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-8-yl)-N-(5-methyl-1H-pyrazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(4-fluoro-10-oxo-14-thia-8,11,16-triazatetracyclo[77002,7
Medicinal Chemistry: This compound may be explored for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Materials Science: Its unique structure could make it useful in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Research: It may be used as a probe or tool compound to study biological pathways and mechanisms.
Mecanismo De Acción
The mechanism of action of 2-(4-fluoro-10-oxo-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-8-yl)-N-(5-methyl-1H-pyrazol-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-fluoro-10-oxo-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-8-yl)-N-(5-methyl-1H-pyrazol-3-yl)acetamide
- 2-(4-chloro-10-oxo-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-8-yl)-N-(5-methyl-1H-pyrazol-3-yl)acetamide
- 2-(4-bromo-10-oxo-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-8-yl)-N-(5-methyl-1H-pyrazol-3-yl)acetamide
Uniqueness
The uniqueness of this compound lies in its specific functional groups and structural features, which may confer unique properties such as enhanced binding affinity, selectivity, or stability compared to similar compounds.
Propiedades
Fórmula molecular |
C18H15FN6O2S |
|---|---|
Peso molecular |
398.4 g/mol |
Nombre IUPAC |
2-(4-fluoro-10-oxo-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-8-yl)-N-(5-methyl-1H-pyrazol-3-yl)acetamide |
InChI |
InChI=1S/C18H15FN6O2S/c1-9-6-13(23-22-9)20-14(26)8-25-12-3-2-10(19)7-11(12)15-16(25)17(27)24-4-5-28-18(24)21-15/h2-3,6-7H,4-5,8H2,1H3,(H2,20,22,23,26) |
Clave InChI |
QJPJOMLPTRMXMW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NN1)NC(=O)CN2C3=C(C=C(C=C3)F)C4=C2C(=O)N5CCSC5=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 2-[(2-{[(2,4-dichlorophenyl)carbonyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B11488192.png)
![8-amino-6-(2-chlorophenyl)-2-(methylamino)-5-oxo-4,6-dihydro-5H-pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridin-7-yl cyanide](/img/structure/B11488197.png)

![6-butyl-1,3-dimethyl-8-(4-methylphenyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11488212.png)
![Phosphonic acid, [1-[[amino(cyanoimino)methyl]amino]-1-methylethyl]-, diethyl ester](/img/structure/B11488215.png)
![4,4-dimethyl-13-(3-methylbutoxy)-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene](/img/structure/B11488220.png)
![4-[5-(2-Ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-methylquinoline](/img/structure/B11488221.png)
![2-[7,7-dimethyl-4-(3-methylphenyl)-2,5-dioxo-3,4,5,6,7,8-hexahydroquinolin-1(2H)-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11488228.png)
![5-[(2-chloro-4,5-difluorobenzyl)sulfanyl]-3-phenyl-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B11488230.png)
![2-(3-nitro-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11488243.png)
![N-[2-(1-adamantylthio)ethyl]-2,2-diphenylacetamide](/img/structure/B11488250.png)

![2,2'-[(4-cyano-1,2-thiazole-3,5-diyl)disulfanediyl]bis[N-(4-fluorophenyl)acetamide]](/img/structure/B11488274.png)
![N-{1,1,1,3,3,3-hexafluoro-2-[(4-methoxyphenyl)amino]propan-2-yl}pentanamide](/img/structure/B11488280.png)
